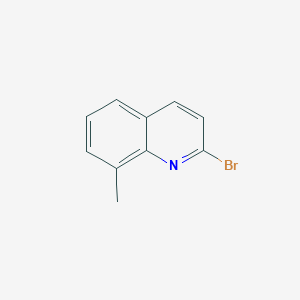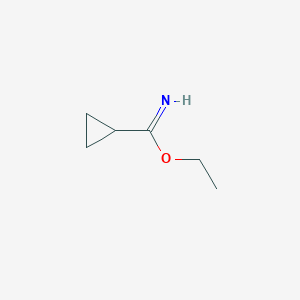
Ethyl cyclopropanecarboximidate
Descripción general
Descripción
Ethyl cyclopropanecarboximidate is a chemical compound with the molecular formula C6H11NO. It belongs to the class of imidates and is characterized by its colorless liquid form. This compound is used in various fields, including medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarboximidate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of high-efficiency catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl cyclopropanecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidates and related compounds.
Aplicaciones Científicas De Investigación
Ethyl cyclopropanecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for constructing molecules containing heterocycles and fused heterocycles.
Biology: In biochemistry, it is utilized in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have significant biological activities.
Medicine: The compound plays a role in pharmacological research, particularly in the development of new therapeutic agents with antiproliferative properties.
Industry: In materials science, its crosslinking properties are exploited for bioconjugation and modification of proteins and peptides.
Mecanismo De Acción
The mechanism of action of ethyl cyclopropanecarboximidate involves its ability to act as a crosslinking agent. It activates carboxylic acids for direct reaction with primary amines via amide bond formation. This property is crucial for its applications in bioconjugation and the modification of biomolecules.
Comparación Con Compuestos Similares
Cyclopropanecarboxamide: This compound is used in the preparation of various derivatives and has similar structural features.
N-Ethylcyclopropanecarboxamide: Another related compound with comparable applications in organic synthesis.
Uniqueness: Ethyl cyclopropanecarboximidate is unique due to its imidate functional group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to form stable amide bonds makes it particularly valuable in bioconjugation and materials science.
Propiedades
IUPAC Name |
ethyl cyclopropanecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6(7)5-3-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBBMJRKKKMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561225 | |
| Record name | Ethyl cyclopropanecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52186-76-2 | |
| Record name | Ethyl cyclopropanecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



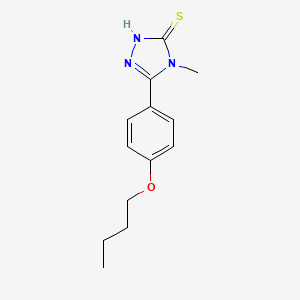
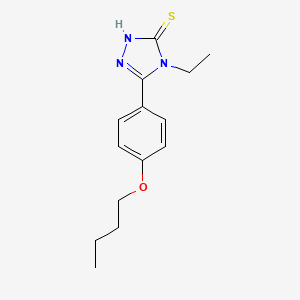
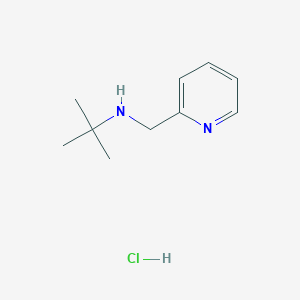
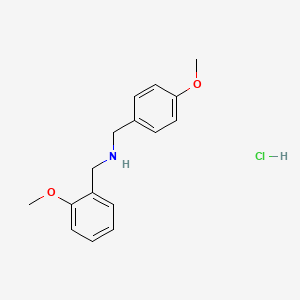
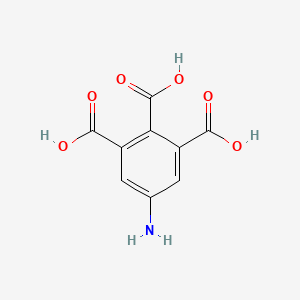
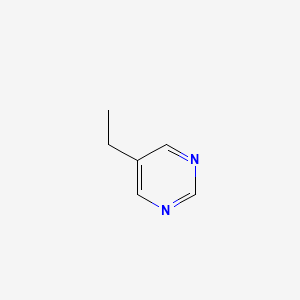
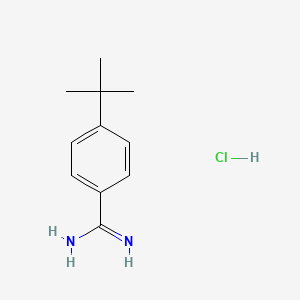
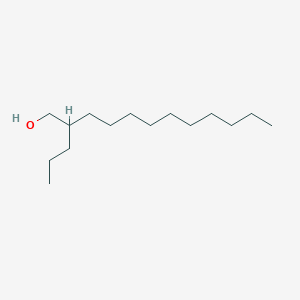
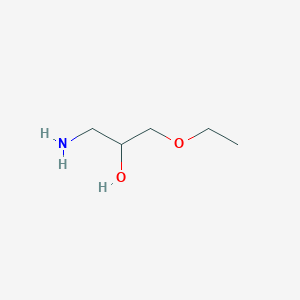
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
